![molecular formula C24H21N3O3 B234532 N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, this compound has been shown to activate certain signaling pathways that are involved in the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, this compound has been shown to induce apoptosis in tumor cells and activate certain signaling pathways that are involved in the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide in lab experiments is that it has shown potential as an anti-cancer agent and anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.
Orientations Futures
There are several future directions for research on N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide. One direction is to further explore its potential applications in cancer research and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to explore its potential applications. Another direction is to explore its potential as a drug delivery system for other compounds.
Méthodes De Synthèse
The synthesis of N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide involves a multi-step process. The starting material is 1-phenylcyclopentan-1-amine, which undergoes a reaction with 3-oxo-4-phenylbutanoic acid to form an intermediate. This intermediate is then reacted with 3-(2-bromoacetyl)oxazolo[4,5-b]pyridine to form the final product.
Applications De Recherche Scientifique
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide |
|---|---|
Formule moléculaire |
C24H21N3O3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c28-19-11-10-17(15-18(19)22-27-21-20(30-22)9-6-14-25-21)26-23(29)24(12-4-5-13-24)16-7-2-1-3-8-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,25,27)(H,26,29)/b22-18- |
Clé InChI |
VXCCMJLNXXDIMQ-PYCFMQQDSA-N |
SMILES isomérique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C/C(=C/4\NC5=C(O4)C=CC=N5)/C(=O)C=C3 |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C4NC5=C(O4)C=CC=N5)C(=O)C=C3 |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C4NC5=C(O4)C=CC=N5)C(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





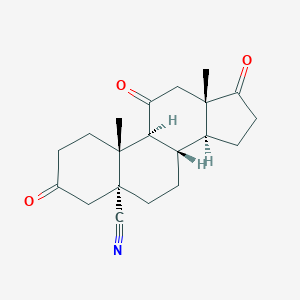
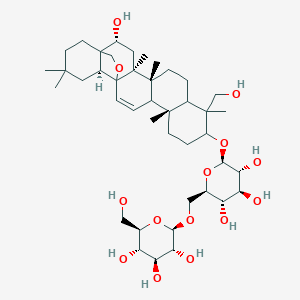
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
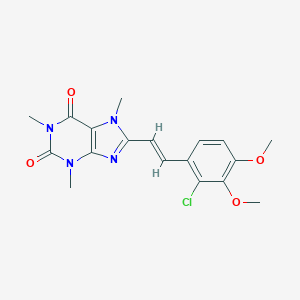


![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
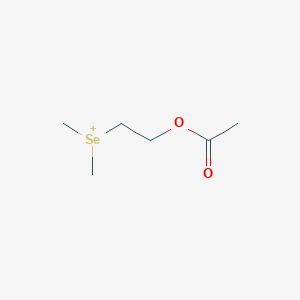
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
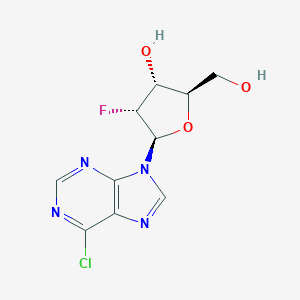

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)